6-Aminobenzo[c]isothiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1-benzothiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPWWVOQZCYKKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CSN=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311136 | |
| Record name | 2,1-Benzisothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1440512-64-0 | |
| Record name | 2,1-Benzisothiazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1-Benzisothiazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 6 Aminobenzo C Isothiazole
Direct Synthesis Approaches to the 6-Aminobenzo[c]isothiazole Core Structure
Direct synthesis of the this compound scaffold can be approached in two main ways: by first forming the benzo[c]isothiazole (B8754907) ring system and then introducing the amino group, or by utilizing a precursor already bearing a nitrogen-based functional group at the desired position, which is then converted to the amine.
Cyclization Reactions for Benzo[c]isothiazole Ring Formation
The construction of the benzo[c]isothiazole ring is the foundational step in the synthesis of this compound. Various cyclization strategies have been developed for the synthesis of the isomeric benzo[d]isothiazole ring, and similar principles can be applied. A common strategy involves the intramolecular cyclization of an appropriately substituted benzene (B151609) derivative containing both sulfur and nitrogen functionalities.
One potential pathway involves the cyclization of a 2-halobenzonitrile derivative bearing a sulfur-containing group. For instance, a 2-chloro-5-nitrobenzonitrile (B92243) could be reacted with a sulfur source, such as sodium sulfide, to facilitate a nucleophilic aromatic substitution followed by an intramolecular cyclization to form the 6-nitrobenzo[c]isothiazole (B3251120) intermediate. Subsequent reduction of the nitro group would then yield the target this compound.
Another approach could involve the oxidative cyclization of a 2-aminobenzaldehyde (B1207257) or a related derivative. While more commonly applied to the synthesis of other benzofused heterocycles, with appropriate reagents to introduce the sulfur atom and direct the cyclization, this could be a viable route.
Key cyclization reactions for related benzothiazole (B30560) syntheses often utilize precursors like 2-aminothiophenols, which undergo condensation with various electrophiles. nih.govmdpi.com Adapting these methods to form the benzo[c]isothiazole isomer would require starting materials with a different substitution pattern on the benzene ring to ensure the correct ring fusion.
| Starting Material Type | Reagents | Product | Reference |
| 2-Halobenzonitrile | Sodium Sulfide | Benzo[c]isothiazole | N/A |
| 2-Aminothiophenol | Aldehydes, Carboxylic Acids | Benzo[d]thiazole | nih.govmdpi.com |
This table presents generalized reaction types for benzoisothiazole and related benzothiazole synthesis. Specific conditions for this compound may vary.
Regioselective Amination Strategies at the C6 Position
Introducing an amino group at the C6 position of a pre-formed benzo[c]isothiazole ring requires regioselective functionalization. Direct C-H amination of heterocyclic compounds is an area of active research, often employing metal catalysts or photoredox conditions. nih.gov However, achieving high regioselectivity on a bicyclic system like benzo[c]isothiazole can be challenging due to the presence of multiple reactive sites.
A more established and predictable method involves the nitration of the benzo[c]isothiazole core, followed by reduction of the resulting nitro group. Electrophilic nitration would likely be directed to the C4 and C6 positions. Separation of the desired 6-nitrobenzo[c]isothiazole isomer, followed by reduction using standard methods such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., SnCl2/HCl), would yield this compound. nih.gov This two-step process offers a reliable route to the target compound, provided the initial nitration proceeds with acceptable regioselectivity and the isomers are separable.
| Reaction | Reagents | Key Features | Reference |
| Nitration | HNO3/H2SO4 | Potential for isomeric mixtures | nih.gov |
| Reduction of Nitro Group | H2/Pd-C, SnCl2/HCl | High-yielding and reliable | nih.gov |
| Direct C-H Amination | Metal catalysts/photoredox | Developing field, regioselectivity challenges | nih.gov |
This table outlines general strategies for amination; specific application to benzo[c]isothiazole requires further investigation.
Multicomponent Reaction Pathways for this compound Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively reported, the principles of MCRs can be applied to construct the core scaffold.
A hypothetical MCR could involve a suitably substituted aniline, a sulfur source, and a third component that facilitates the cyclization and introduces the necessary functionalities. For example, a reaction between a p-phenylenediamine (B122844) derivative, a source of sulfur, and an oxidizing agent could potentially lead to the formation of the this compound ring in a one-pot process. The development of such a reaction would be a significant advancement in the synthesis of this compound class.
Modern Synthetic Techniques for Enhanced Efficiency
To improve reaction times, yields, and the environmental footprint of the synthesis, modern techniques such as microwave-assisted synthesis and green chemistry methodologies are increasingly being employed.
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. semanticscholar.orgias.ac.inscielo.br The application of microwave heating to the cyclization and functionalization steps in the synthesis of this compound could offer significant advantages.
For instance, the cyclization of a 2-halo-5-nitrobenzonitrile with a sulfur source, which might require prolonged heating under conventional conditions, could potentially be achieved in minutes under microwave irradiation. semanticscholar.org Similarly, palladium-catalyzed cross-coupling reactions to introduce an amino group or its precursor at the C6 position could be accelerated using microwave technology.
| Reaction Step | Conventional Method | Microwave-Assisted Method | Potential Advantages | Reference |
| Cyclization | Prolonged heating (hours) | Rapid heating (minutes) | Reduced reaction time, higher yields | semanticscholar.org |
| Cross-Coupling | Hours to days | Minutes to hours | Faster optimization, improved efficiency |
This table provides a comparative overview of conventional and microwave-assisted synthesis.
Solvent-Free and Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.comrsc.org In the context of this compound synthesis, this can involve the use of environmentally benign solvents (e.g., water, ethanol), catalyst-free reactions, or solvent-free conditions.
For example, solid-state reactions or reactions using a minimal amount of a high-boiling, recyclable solvent under microwave irradiation represent a greener approach. scielo.br The use of solid-supported reagents or catalysts can also simplify purification and minimize waste. Exploring enzymatic or biocatalytic methods for specific transformations, such as the reduction of a nitro group, could further enhance the green credentials of the synthesis. The development of synthetic routes that align with green chemistry principles is a key goal in modern organic synthesis.
Functionalization and Derivatization Strategies of the this compound Nucleus
The presence of both an aromatic amino group and a bicyclic heteroaromatic ring system in this compound offers multiple avenues for chemical modification. These modifications can be broadly categorized into reactions involving the exocyclic amino group and substitutions on the benzoisothiazole ring itself. Such derivatizations are crucial for modulating the molecule's properties for various applications.
Reactions at the Amino Group
The amino group in this compound is a versatile functional handle for a variety of chemical transformations, allowing for the introduction of a wide range of substituents.
Acylation: The amino group can readily undergo acylation with acylating agents like acid chlorides, anhydrides, or carboxylic acids (often activated with coupling agents) to form the corresponding amides. For instance, the acylation of related aminobenzothiazoles is a well-established reaction. nih.gov Acetic acid has also been reported as an effective acetylating agent for 2-aminobenzothiazoles. umpr.ac.id This reaction is fundamental in medicinal chemistry for altering the pharmacokinetic and pharmacodynamic properties of a molecule.
| Acylating Agent | Product Type |
| Acyl Chloride (R-COCl) | N-Acyl derivative |
| Acid Anhydride ((RCO)₂O) | N-Acyl derivative |
| Carboxylic Acid (R-COOH) + Coupling Agent | N-Acyl derivative |
Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is a key feature in many pharmaceutical compounds. The synthesis of benzothiazole-disulfonamide scaffolds has been achieved through the sulfonylation of an amino group. nih.gov
Formation of Schiff Bases: Condensation of the primary amino group with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. This reaction is typically catalyzed by an acid. The formation of Schiff bases from 2-amino-6-nitrobenzothiazole (B160904) has been demonstrated, which could be a parallel reaction pathway for the 6-amino isomer. nih.gov
Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.org These diazonium salts are highly versatile intermediates that can be subjected to a variety of subsequent reactions (e.g., Sandmeyer, Schiemann, azo coupling) to introduce a wide range of functional groups, including halogens, cyano, hydroxyl, and azo moieties. organic-chemistry.orgresearchgate.net The diazotization of aminobenzothiazoles is a known transformation. nih.gov
Substitutions on the Benzoisothiazole Ring System
The benzoisothiazole ring can undergo electrophilic substitution reactions, although the reactivity and regioselectivity are influenced by the existing amino group and the heteroatoms in the isothiazole (B42339) ring. The amino group is a strongly activating, ortho-, para-directing group, which would be expected to influence the position of incoming electrophiles.
Halogenation: Direct halogenation of the benzoisothiazole ring can be achieved using various halogenating agents. For related benzothiazole systems, nitration has been shown to yield a mixture of isomers, indicating that multiple positions on the benzene ring are susceptible to electrophilic attack. lookchem.com The specific sites of halogenation on the this compound ring would need to be determined empirically, but would likely be directed by the activating amino group.
Nitration: Introduction of a nitro group onto the aromatic ring can be accomplished using standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid). The position of nitration will be governed by the directing effects of the substituents present on the ring. The nitration of benzothiazole itself has been studied, providing insights into the reactivity of the bicyclic system. lookchem.com
Alkylation and Acylation: Friedel-Crafts type alkylation and acylation reactions could potentially be used to introduce alkyl or acyl groups onto the benzene portion of the molecule, although the reaction conditions would need to be carefully optimized to avoid side reactions with the amino group and the heteroatoms.
Optimization and Scale-Up Considerations in this compound Production
The transition from a laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure the process is efficient, safe, cost-effective, and environmentally sustainable. pharmafeatures.com
Process Optimization:
Reaction Conditions: Key parameters such as temperature, pressure, reaction time, and catalyst loading should be systematically optimized to maximize yield and minimize the formation of impurities. africanjournalofbiomedicalresearch.com Techniques like Design of Experiments (DoE) can be employed to efficiently screen and identify the optimal reaction space. mt.com
Reagent and Solvent Selection: The choice of reagents and solvents should prioritize those that are readily available, less hazardous, and have a lower environmental impact. frontiersin.org The development of "green" synthetic routes is an increasingly important aspect of chemical manufacturing. africanjournalofbiomedicalresearch.com
Catalyst Efficiency and Reusability: If a catalyst is used, its efficiency, stability, and potential for recovery and reuse are critical factors for cost-effective production. frontiersin.org
Scale-Up Challenges:
Heat and Mass Transfer: Reactions that are easily controlled on a small scale can present significant challenges in large reactors due to altered heat and mass transfer characteristics. labmanager.com Exothermic reactions, in particular, require robust cooling systems to prevent thermal runaways.
Mixing: Ensuring efficient mixing in large-scale reactors is crucial for maintaining reaction homogeneity and achieving consistent product quality.
Work-up and Purification: The methods used for product isolation and purification in the laboratory (e.g., column chromatography) may not be practical or economical on an industrial scale. Alternative methods such as crystallization, distillation, or extraction need to be developed and optimized. contractpharma.com
Chemical Reactivity and Mechanistic Investigations of 6 Aminobenzo C Isothiazole
Electrophilic Aromatic Substitution Reactions on the Benzo[c]isothiazole (B8754907) Ring System
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds, and the regioselectivity of such reactions on 6-Aminobenzo[c]isothiazole is dictated by the directing effects of the amino group and the fused isothiazole (B42339) ring. rsc.orguci.edu The amino group (-NH2) is a potent activating group and a strong ortho, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. youtube.comlibretexts.orglibretexts.orgfiveable.me Conversely, the isothiazole ring is generally considered to be an electron-withdrawing system, which would deactivate the benzene ring towards electrophilic attack.
The positions on the benzene ring are numbered 4, 5, and 7. The amino group at position 6 will direct incoming electrophiles to the positions ortho (position 5 and 7) and para (no para position available) to it. Therefore, electrophilic substitution is most likely to occur at the C5 and C7 positions. The electron-withdrawing nature of the isothiazole ring would likely have a deactivating effect on the adjacent C7 position, potentially favoring substitution at the C5 position.
Common electrophilic aromatic substitution reactions that could be applied to this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The outcomes of these reactions would be influenced by the reaction conditions and the nature of the electrophile. rsc.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Reaction Type | Reagents | Predicted Major Product(s) | Rationale |
| Nitration | HNO3/H2SO4 | 5-Nitro-6-aminobenzo[c]isothiazole and 7-Nitro-6-aminobenzo[c]isothiazole | The amino group is a strong ortho-director. |
| Bromination | Br2/FeBr3 | 5-Bromo-6-aminobenzo[c]isothiazole and 7-Bromo-6-aminobenzo[c]isothiazole | The amino group directs the incoming electrophile to the ortho positions. |
| Sulfonation | SO3/H2SO4 | This compound-5-sulfonic acid and this compound-7-sulfonic acid | The amino group's directing effect is dominant. |
| Friedel-Crafts Acylation | RCOCl/AlCl3 | 5-Acyl-6-aminobenzo[c]isothiazole and 7-Acyl-6-aminobenzo[c]isothiazole | The amino group directs acylation to the ortho positions, though the reaction may be complicated by coordination of the Lewis acid to the amino group. |
Nucleophilic Reactions Involving the Amino Functionality and Thiazole (B1198619) Moiety
The this compound molecule presents two primary sites for nucleophilic attack: the amino group and the isothiazole ring. The amino group, with its lone pair of electrons, is nucleophilic and can readily participate in reactions with electrophiles.
Reactions involving the amino group include:
Acylation: The amino group can be acylated by reacting with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce new functional groups.
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines.
Diazotization: Treatment with nitrous acid (HNO2) at low temperatures would convert the primary amino group into a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of substituents (e.g., -OH, -CN, -X) onto the aromatic ring via Sandmeyer or related reactions.
The isothiazole ring itself can be susceptible to nucleophilic attack, particularly at the sulfur atom or the carbon atoms of the ring, which can lead to ring-opening. medwinpublishers.comresearchgate.net The presence of the electron-donating amino group on the fused benzene ring may modulate the reactivity of the isothiazole ring towards nucleophiles.
Ring-Opening and Ring-Closure Transformations
The isothiazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. For instance, treatment with strong nucleophiles or reducing agents can lead to the cleavage of the N-S bond. medwinpublishers.comresearchgate.net Isothiazolium salts, formed by N-alkylation of the isothiazole ring, are particularly susceptible to nucleophilic attack and subsequent ring-opening. researchgate.net
For this compound, reductive cleavage of the N-S bond could potentially lead to the formation of a substituted aminothiophenol derivative. Conversely, ring-closure reactions are fundamental to the synthesis of the benzo[c]isothiazole system itself, often involving the cyclization of an appropriately substituted benzene derivative containing sulfur and nitrogen functionalities.
Exploration of Tautomerism and Isomerization Pathways
Tautomerism is a potential feature of this compound, specifically amino-imino tautomerism. The compound can exist in equilibrium between the amino form (this compound) and the imino form (6-iminobenzo[c]isothiazoline). Studies on the related 2-aminothiazole (B372263) have shown that the amino tautomer is generally the more stable and predominant form in solution. researchgate.net Spectroscopic methods, such as NMR and IR, combined with computational studies, could be employed to investigate the tautomeric equilibrium of this compound. researchgate.net
Isomerization in this context could refer to the migration of substituents around the ring system, although this is generally not a facile process for aromatic systems without significant energy input or specific catalytic pathways.
Table 2: Potential Tautomers of this compound
| Tautomeric Form | Structure | Relative Stability (Predicted) |
| Amino | This compound | More stable |
| Imino | 6-Iminobenzo[c]isothiazoline | Less stable |
Detailed Reaction Mechanism Elucidation via Kinetic and Isotopic Studies
For electrophilic aromatic substitution reactions on this compound, kinetic studies could determine the relative rates of substitution at the C5 and C7 positions, providing quantitative insight into the directing effects of the amino group and the isothiazole ring. Isotope labeling studies, for example, using deuterium-labeled substrates, could help to elucidate the mechanism of ring-opening or rearrangement reactions.
Transition Metal-Catalyzed Transformations of this compound
Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds. While specific examples for this compound are limited, the reactivity of the analogous benzothiazole (B30560) system in transition metal-catalyzed reactions is well-documented. nih.govrsc.org Palladium- and copper-catalyzed cross-coupling reactions are particularly prevalent. rsc.org
Potential transition metal-catalyzed transformations for this compound include:
Palladium-catalyzed Cross-Coupling Reactions: The C-H bonds on the benzene ring, particularly at the C5 and C7 positions, could be targets for direct arylation, alkenylation, or alkynylation reactions. Furthermore, if a halogen were introduced onto the ring (e.g., at C5 or C7), it could serve as a handle for Suzuki, Heck, Sonogashira, or Buchwald-Hartwig amination reactions. rsc.org
Copper-catalyzed Reactions: Copper catalysts are often used for C-N and C-S bond formation and could be employed in the synthesis or modification of the benzo[c]isothiazole core. rsc.org
Ruthenium-catalyzed Reactions: Ruthenium catalysts have been used in the synthesis of related heterocyclic systems and could potentially be applied to the derivatization of this compound.
These catalytic methods would allow for the introduction of a wide range of substituents onto the this compound scaffold, enabling the synthesis of a diverse library of derivatives for various applications.
Spectroscopic and Structural Elucidation Methodologies Applied to 6 Aminobenzo C Isothiazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. For 6-Aminobenzo[c]isothiazole, both ¹H and ¹³C NMR would be essential.
¹H NMR Spectroscopy would provide information on the number of different types of protons, their chemical environment, and their connectivity. The aromatic protons on the benzo ring and the protons of the amino group would exhibit characteristic chemical shifts. Spin-spin coupling patterns between adjacent protons would allow for the assignment of each signal to a specific proton in the molecule.
¹³C NMR Spectroscopy complements the ¹H NMR data by providing a count of the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals are indicative of their hybridization and the nature of the atoms attached to them. For instance, the carbons of the benzene (B151609) ring, the isothiazole (B42339) ring, and the carbon bearing the amino group would all appear in distinct regions of the spectrum.
For closely related compounds such as 6-amino-1,3-benzothiazole-2-carbonitrile and 2-amino-6-chlorobenzothiazole, detailed NMR data has been reported, which can serve as a valuable reference for predicting the spectral features of this compound. nih.govresearchgate.netnih.govacs.orgresearchgate.net
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | Value | - |
| H-5 | Value | - |
| H-7 | Value | - |
| -NH₂ | Value | - |
| C-3a | - | Value |
| C-4 | - | Value |
| C-5 | - | Value |
| C-6 | - | Value |
| C-7 | - | Value |
| C-7a | - | Value |
| C-3 | - | Value |
Note: The table above is a template. Actual experimental values are required for accurate data population.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are invaluable for identifying the functional groups present.
IR Spectroscopy of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the benzene ring (1450-1600 cm⁻¹), and C-N stretching vibrations. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition (C₇H₆N₂S). The fragmentation pattern observed in the mass spectrum would reveal characteristic losses of fragments such as HCN, H₂S, and the amino group, aiding in the structural confirmation. Predicted mass spectrometry data from databases like PubChem can offer a preliminary guide to the expected fragmentation. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z |
| [M]⁺ | 150.03 |
| [M+H]⁺ | 151.03 |
| [M-NH₂]⁺ | 134.03 |
| [M-HCN]⁺ | 123.02 |
Note: This table is based on predicted values and requires experimental verification.
Chiroptical Techniques for Enantiomeric Characterization of Chiral Derivatives
While this compound itself is achiral, the introduction of a chiral center, for instance, by derivatizing the amino group with a chiral auxiliary, would result in a pair of enantiomers. Chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be indispensable for the characterization of these chiral derivatives.
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting CD spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing experimental spectra with those predicted from quantum chemical calculations.
Vibrational Circular Dichroism (VCD) spectroscopy , the vibrational analogue of CD, provides information about the stereochemistry based on the differential absorption of left and right circularly polarized infrared light.
These techniques are crucial in the field of stereochemistry and would be vital for the study of any chiral derivatives of this compound.
Theoretical and Computational Chemistry Studies of 6 Aminobenzo C Isothiazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. However, specific studies applying these methods to 6-Aminobenzo[c]isothiazole are not available.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It is frequently employed to optimize molecular geometries and predict various properties. For instance, DFT calculations have been applied to other benzothiazole (B30560) derivatives to study their structural and spectral characteristics. irjweb.com In the case of 2-aminobenzo[d]thiazole-6-sulfonamide derivatives, DFT at the B3LYP/6-311G(d,p) level has been used to calculate parameters like HOMO-LUMO energies to understand their reactivity and stability. nih.gov However, no specific DFT studies have been published for this compound.
Ab Initio and Semiempirical Computational Approaches
Ab initio and semiempirical methods provide alternative computational approaches for studying molecular properties. While these methods are foundational in computational chemistry, their specific application to this compound has not been documented in the available literature.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular dynamics (MD) simulations are a valuable tool for exploring the conformational flexibility and dynamics of molecules over time. Such simulations could provide insights into the stable conformations of this compound and how it might interact with its environment. While MD simulations have been used to study the interaction of related compounds with biological targets, no such studies have been reported for this compound itself. researchgate.net
Analysis of Electronic Structure and Chemical Reactivity Descriptors
The analysis of electronic structure and reactivity descriptors is crucial for predicting the chemical behavior of a molecule.
Frontier Molecular Orbital (HOMO/LUMO) Energetics
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors of chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability. aimspress.com For various thiazole (B1198619) derivatives, HOMO-LUMO analysis has been performed using DFT to understand their charge transfer interactions and reactivity. irjweb.comaimspress.com For example, a study on 2-aminobenzo[d]thiazole-6-sulfonamide derivatives reported HOMO energies ranging from -5.75 eV to -6.29 eV and LUMO energies from -1.89 eV to -2.05 eV, resulting in energy gaps between 3.86 eV and 4.24 eV. nih.gov Unfortunately, there is no published data on the HOMO-LUMO energetics for this compound.
A hypothetical data table for HOMO-LUMO energetics, if data were available, would resemble the following:
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Value (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
Global and Local Reactivity Indices (Electrophilicity, Nucleophilicity)
Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index, as well as local reactivity descriptors like Fukui functions, can be derived from electronic structure calculations to predict the reactive sites of a molecule. These indices are valuable for understanding electrophilic and nucleophilic behavior. For a series of 2-aminobenzo[d]thiazole-6-sulfonamide derivatives, these parameters have been calculated to correlate with their observed biological activities. nih.gov However, a corresponding analysis for this compound is absent from the scientific literature.
A hypothetical data table for reactivity indices, if data were available, would look like this:
Table 2: Hypothetical Reactivity Indices for this compound
| Parameter | Value |
|---|---|
| Electronegativity (χ) | Data not available |
| Chemical Hardness (η) | Data not available |
Charge Distribution and Electrostatic Potential Mapping
Theoretical calculations provide significant insights into the electronic structure of this compound. The distribution of electron density within the molecule is non-uniform due to the presence of heteroatoms (nitrogen and sulfur) and the amino substituent. The nitrogen and sulfur atoms in the isothiazole (B42339) ring, being more electronegative than carbon, pull electron density towards themselves. Conversely, the amino group (-NH2) at the 6-position acts as a π-donating group, increasing the electron density on the fused benzene (B151609) ring.
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the molecule's reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of varying electrostatic potential on the electron density surface. Typically, areas of negative potential (often colored red or yellow) are concentrated around electronegative atoms and are associated with sites susceptible to electrophilic attack. researchgate.net In this compound, these negative regions are expected around the nitrogen and sulfur atoms of the isothiazole ring and potentially enriched on the benzene ring due to the donating effect of the amino group. Regions of positive potential (colored blue) indicate electron-deficient areas, which are prone to nucleophilic attack. researchgate.net The hydrogen atoms of the amino group, for instance, would exhibit positive potential. Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to molecular recognition processes. scispace.comacs.org
Calculated atomic charges, such as Mulliken charges, offer a quantitative measure of the electron distribution. These calculations can further detail the electronic landscape of the molecule.
Table 1: Hypothetical Mulliken Atomic Charges for this compound
This table presents illustrative data based on general principles of computational chemistry.
| Atom | Hypothetical Mulliken Charge (a.u.) |
|---|---|
| S1 | -0.150 |
| N2 | -0.280 |
| C3 | +0.120 |
| C4 | -0.050 |
| C5 | -0.080 |
| C6 | -0.110 |
| N (amino) | -0.350 |
| H (amino) | +0.180 |
| C7 | -0.040 |
| C8 | +0.090 |
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry serves as a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most energetically favorable pathway from reactants to products. nih.gov This involves the computational modeling of reactants, intermediates, products, and, most critically, the transition states that connect them.
A transition state (TS) represents the highest energy point along the lowest energy reaction coordinate. Its structure is fleeting and cannot be isolated experimentally, making computational elucidation essential. A key feature of a computationally located transition state is that it corresponds to a first-order saddle point on the PES. This is confirmed when the calculation of vibrational frequencies (a Hessian matrix calculation) yields exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. mdpi.com
For this compound, computational studies could elucidate the mechanisms of reactions such as electrophilic aromatic substitution, N-alkylation, or metal-catalyzed coupling reactions. mdpi.comresearchgate.net For example, a study might model the step-by-step process of bromination, calculating the relative energies of the starting materials, the sigma complex intermediate, the transition states for its formation and decomposition, and the final product. These calculations provide critical data on activation energies, which determine reaction rates, and the relative stability of intermediates.
Table 2: Hypothetical Computational Data for a Reaction Pathway
This table presents illustrative data for a generic electrophilic substitution reaction based on established computational chemistry principles.
| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |
|---|---|---|
| Reactants | 0.0 | 0 |
| Transition State 1 | +15.5 | 1 |
| Intermediate | +5.2 | 0 |
| Transition State 2 | +7.8 | 1 |
Aromaticity Assessment of the Benzo[c]isothiazole (B8754907) Ring System
The aromaticity of the benzo[c]isothiazole ring system is a defining feature of its structure, stability, and reactivity. Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. Computational methods are frequently employed to quantify the degree of aromaticity in different parts of a molecule.
Commonly used computational descriptors for aromaticity include magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), and geometry-based criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA).
NICS values are calculated at the center of a ring. Large negative NICS values are indicative of significant diatropic ring currents, a hallmark of aromaticity.
HOMA values are calculated from the bond lengths within a ring. A HOMA value of 1 indicates a fully aromatic system with optimal bond length equalization, while values closer to 0 suggest a non-aromatic, olefinic-like structure.
For benzofused heterocyclic systems like benzo[c]isothiazole, studies on analogous structures show that the aromaticity is not uniform across the molecule. researchgate.net The fused benzene ring typically exhibits a substantially higher degree of aromaticity compared to the five-membered heterocyclic ring. researchgate.net The fusion of the isothiazole ring to the benzene ring results in a global aromaticity for the bicyclic system that is greater than that of the isolated isothiazole ring, a consequence of conjugation with the fully aromatic benzene ring. researchgate.net This differential aromaticity influences the molecule's reactivity, with reactions often favoring positions that least disrupt the highly stable benzene π-system. The enhanced aromaticity of the benzo-fused system compared to the parent isothiazole can also influence its interactions with biological targets.
Table 3: Illustrative Aromaticity Indices for the Benzo[c]isothiazole System
This table presents hypothetical data based on trends observed in similar benzofused heterocyclic systems. researchgate.net
| Ring System | HOMA Index | NICS(1) (ppm) |
|---|---|---|
| Fused Benzene Ring | 0.94 | -9.5 |
Advanced Applications of the 6 Aminobenzo C Isothiazole Scaffold in Specialized Fields
Strategic Applications in Organic Synthesis
The structural framework of 6-aminobenzo[d]thiazole serves as a foundational component for the assembly of more elaborate molecular architectures. Its derivatives are particularly valued as versatile synthons in multi-step synthetic sequences.
Building Blocks for Complex Heterocyclic Frameworks
The 6-aminobenzo[d]thiazole moiety is a key precursor for the synthesis of fused heterocyclic systems, which are prominent in medicinal chemistry. Researchers have developed rational, multi-step syntheses to produce polyfunctionalized 6-aminobenzothiazole (B108611) derivatives that act as versatile molecular platforms. mdpi.comnih.govnih.gov
A notable example is the use of methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate and 6-aminobenzo[d]thiazole-2,7-dicarbonitrile . mdpi.comnih.gov These compounds have been instrumental in the microwave-assisted synthesis of large libraries of tricyclic thiazolo[5,4-f]quinazolines. mdpi.comresearchgate.net The strategic placement of the amino and cyano or carboxylate groups allows for sequential reactions to build the quinazoline (B50416) ring onto the benzothiazole (B30560) core. nih.govnih.gov This approach has been successfully employed to generate potent inhibitors of DYRK1A/1B kinases, which are targets for neurodegenerative diseases and oncology. mdpi.comnih.gov
The synthesis often involves several key transformations:
N-protection of the starting aniline.
Reduction of a nitro group to form the key amine.
Regioselective bromination .
Cyclization using reagents like Appel's salt (4,5-dichloro-1,2,3-dithiazolium chloride), often mediated by copper and assisted by microwave irradiation to form the thiazole (B1198619) ring. nih.govresearchgate.net
These multi-step pathways, though complex, provide efficient and reproducible access to highly functionalized benzothiazoles on a multi-gram scale, demonstrating their utility as robust building blocks. nih.gov
Precursors for Polyfunctionalized Organic Molecules
The functional groups on the 6-aminobenzothiazole ring system allow for extensive derivatization, leading to polyfunctionalized molecules with tailored properties. The amino group can be readily acylated, sulfonylated, or reacted with isocyanates to introduce a wide range of substituents. mdpi.com
For instance, 6-aminobenzo[d]thiazole-2,7-dicarbonitrile is designed as a molecular platform where different parts of the molecule can be modified independently. mdpi.comnih.govresearchgate.net The cyano group at the C2 position can be converted into a methylcarbimidate, while the 2-aminobenzonitrile (B23959) portion offers numerous possibilities for annulation reactions to form additional heterocyclic rings, such as a pyrimidine. mdpi.com This strategic functionalization is central to creating libraries of compounds for structure-activity relationship (SAR) studies. nih.gov
Similarly, the synthesis of 6-(2-aminobenzo[d]thiazol-5-yl)quinazolin-4(3H)-one derivatives highlights the role of 2-amino-5-bromobenzothiazole (B52254) as a precursor. acs.org Through Suzuki coupling reactions, the benzothiazole unit is linked to a quinazolinone core, and the amino group at the C2 position is further functionalized to produce a library of compounds with potential antitumor activity. acs.org
Table 1: Examples of Complex Heterocycles from 6-Aminobenzothiazole Derivatives
| Precursor Compound | Resulting Heterocyclic Framework | Key Synthetic Methodologies | Reference |
|---|---|---|---|
| 6-aminobenzo[d]thiazole-2,7-dicarbonitrile | Thiazolo[5,4-f]quinazolines | Microwave-assisted synthesis, Dimroth rearrangement, Copper-mediated cyclization | mdpi.com |
| Methyl 6-amino-2-cyanobenzo[d]thiazole-7-carboxylate | N8-substituted thiazolo[5,4-f]quinazolin-9(8H)-ones | Vilsmeier-Haack reaction, Microwave-assisted heating with amines | nih.govnih.gov |
| 2-Amino-5-bromobenzothiazole | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one | Suzuki coupling, Acylation/Urea (B33335) formation | acs.org |
Roles in Materials Science and Engineering Research
Beyond organic synthesis, 6-aminobenzothiazole derivatives are finding applications in materials science, where their chemical stability and functional groups can be harnessed to create advanced materials.
Incorporation into Functional Polymeric Systems
The amino group of aminobenzothiazoles provides a reactive handle for incorporation into polymer chains. Research has demonstrated the synthesis of monomers like 2-benzothiazolyl acrylamide (B121943) (BTA) by reacting 2-aminobenzothiazole (B30445) with acryloyl chloride. vot.pl This monomer can undergo homopolymerization or copolymerization with other vinyl monomers such as α-methylstyrene and methyl acrylate. vot.pl The resulting copolymers, characterized by techniques like FTIR and thermogravimetric analysis (TGA), possess the benzothiazole moiety as a pendant group, which can impart specific thermal or chemical properties to the polymer backbone. vot.pl Such functional polymers have potential applications in creating materials with enhanced stability or specific binding capabilities.
Applications in Specialized Coatings and Surface Modifications
While direct applications of 6-aminobenzo[c]isothiazole in coatings are not documented, the benzothiazole class of compounds is well-known for its utility in surface protection. Benzothiazole derivatives are widely used as corrosion inhibitors for metals like copper and aluminum alloys. dntb.gov.uaambeed.com Their effectiveness stems from the ability of the sulfur and nitrogen heteroatoms to coordinate with metal surfaces, forming a protective film that prevents corrosive agents from reaching the metal. Molecules like 6-bromobenzo[d]thiazol-2-amine have been synthesized and investigated as corrosion inhibitors for aluminum alloys in saline environments. dntb.gov.ua This suggests that aminobenzothiazole scaffolds are suitable for developing specialized coatings and surface treatments that enhance the durability of materials.
Electrochemical Additives in Advanced Materials Processes
In the field of electrochemistry, particularly for copper electroplating in the fabrication of microelectronics, certain small organic molecules are added to the plating bath to ensure uniform filling of high-aspect-ratio features like microvias. These additives are known as "levelers." Research has identified 6-aminobenzothiazole as a potential leveler for superfilling in copper electroplating. nycu.edu.twresearchgate.netsemanticscholar.org
The proposed mechanism involves diffusion and adsorption of the leveler molecules onto the copper surface. nycu.edu.tw The conjugated double bonds and heteroatoms (nitrogen and sulfur) in the 6-aminobenzothiazole structure facilitate strong adsorption onto the copper surface, which can inhibit copper deposition in certain areas and promote bottom-up filling. researchgate.net The effectiveness of these molecules is often evaluated through galvanostatic measurements on rotating disk electrodes, where a characteristic "volcano curve" in the voltage profile can predict successful superfilling. nycu.edu.tw
Table 2: Summary of Material Science Applications for Aminobenzothiazole Scaffolds
| Application Area | Specific Compound/Derivative | Function/Role | Key Findings | Reference |
|---|---|---|---|---|
| Functional Polymers | 2-Benzothiazolyl acrylamide | Monomer for copolymerization | Forms alternative or block copolymers with tunable properties. | vot.pl |
| Corrosion Inhibition | 6-bromobenzo[d]thiazol-2-amine | Corrosion inhibitor for aluminum alloy | Forms a protective layer on the metal surface in saline environments. | dntb.gov.ua |
| Electrochemical Additive | 6-Aminobenzothiazole | Leveler in copper electroplating | Strong adsorption on copper surfaces promotes superfilling of microvias. | nycu.edu.twresearchgate.net |
Utility in Drug Discovery Research (Pre-clinical Stage)
The this compound scaffold and its isomers, particularly the 6-aminobenzo[d]thiazole core, represent a privileged structure in medicinal chemistry. Their utility in pre-clinical drug discovery is marked by their synthetic tractability and their ability to be elaborated into derivatives that engage a wide array of biological targets with high affinity and specificity.
Scaffold Design for Molecular Target Engagement
The aminobenzothiazole framework serves as a versatile molecular platform for designing inhibitors that target diverse protein families. mdpi.comresearchgate.net Its rigid bicyclic structure provides a solid anchor for the strategic placement of various functional groups, enabling precise interactions within the binding sites of target proteins. In drug design, this scaffold is often selected as a starting point for fragment-based or structure-based design campaigns.
For instance, the quinazoline-4-(3H)-one core has been attached to the 6-aminobenzothiazole scaffold to create potent and selective Aurora A kinase inhibitors for anticancer research. acs.org Similarly, by modifying the C5 and C6 positions of the benzothiazole ring, researchers have developed potent inhibitors of bacterial DNA gyrase B. nih.govnih.gov The amino group at the 6-position provides a convenient synthetic handle for introducing a variety of substituents, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of derivatives targeting enzymes like carbonic anhydrases and kinases involved in neurodegenerative diseases and cancer. mdpi.comtandfonline.com The design strategy often involves using the benzothiazole core to establish core binding interactions, such as cation-pi stacking, while appended moieties explore adjacent pockets to enhance potency and selectivity. researchgate.net
Mechanisms of Enzyme Inhibition (e.g., Carbonic Anhydrases, Acyl-CoA Carboxylases, DNA Gyrase B, Leucyl-tRNA Synthetases)
Derivatives of the aminobenzothiazole scaffold have been shown to inhibit several key enzymes implicated in various diseases.
Carbonic Anhydrases (CAs)
Benzothiazole-6-sulfonamides are potent inhibitors of human (h) carbonic anhydrase isoforms. tandfonline.com These compounds typically feature the essential sulfonamide moiety, which coordinates to the zinc ion in the enzyme's active site. tandfonline.comresearchgate.net Derivatives have shown potent, low-nanomolar inhibition against cytosolic isoforms hCA I, II, and VII, and the transmembrane, tumor-associated isoform hCA IX. tandfonline.comresearchgate.net For example, 2-aminobenzo[d]thiazole-6-sulfonamide (compound 2 in a referenced study) was found to be a highly effective inhibitor of hCA IX with an inhibition constant (Kᵢ) of 3.7 nM. tandfonline.com The inhibitory activity is highly sensitive to substitutions on the benzothiazole ring, making it a tunable scaffold for achieving isoform selectivity. nih.govsemanticscholar.org
Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by Benzothiazole-6-sulfonamide Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) | hCA I | 7590 | nih.govsemanticscholar.org |
| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) | hCA II | 65.6 | nih.govsemanticscholar.org |
| 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide (6a) | hCA VII | 694.4 | nih.govsemanticscholar.org |
| 2-Aminobenzo[d]thiazole-6-sulfonamide (2) | hCA I | 98.4 | tandfonline.com |
| 2-Aminobenzo[d]thiazole-6-sulfonamide (2) | hCA II | 7.5 | tandfonline.com |
| 2-Aminobenzo[d]thiazole-6-sulfonamide (2) | hCA VII | 5.2 | tandfonline.com |
| 2-Aminobenzo[d]thiazole-6-sulfonamide (2) | hCA IX | 3.7 | tandfonline.com |
Acyl-CoA Carboxylases
Publicly available research has not extensively detailed the application of the this compound scaffold specifically for the inhibition of Acyl-CoA Carboxylases. This remains an area for potential future investigation.
DNA Gyrase B (GyrB)
The benzothiazole scaffold has been successfully employed to create potent inhibitors of the ATP-binding site of bacterial DNA gyrase B (GyrB), a validated target for antibacterial drugs. nih.gov These inhibitors are ATP-competitive and disrupt the enzyme's function of introducing negative supercoils into DNA, which is essential for bacterial replication. nih.govnih.gov One derivative, featuring a 4-(benzyloxy) and a 6-carboxylic acid substitution on the benzothiazole ring, demonstrated potent activity against both Gram-positive and Gram-negative pathogens. nih.gov Crystal structures confirm that these inhibitors bind in the ATP-binding site, with the pyrrole (B145914) NH group forming a hydrogen bond with an aspartate residue (Asp73 in E. coli) and the carboxamide oxygen interacting with a conserved water molecule and a threonine residue (Thr165). nih.gov
Leucyl-tRNA Synthetases (LeuRS)
Derivatives incorporating a benzo[c] acs.orgnih.govoxaborol ring, an analog of the benzo[c]isothiazole (B8754907) scaffold, have been developed as inhibitors of mycobacterial Leucyl-tRNA Synthetase (LeuRS). mdpi.com LeuRS is a crucial enzyme in protein synthesis, and its inhibition leads to bacterial growth arrest. nih.govresearchgate.net These inhibitors, such as N-(1-hydroxy-1,3-dihydrobenzo[c] acs.orgnih.govoxaborol-6-yl) carboxamides, have shown selective, micromolar activity against mycobacterial species, including multidrug-resistant strains. mdpi.com The mechanism involves the boron atom forming a stable adduct with the 3'-end adenosine (B11128) of the tRNA in the enzyme's editing site, effectively trapping the tRNA and halting protein synthesis. mdpi.comnih.gov
Elucidation of Cellular and Molecular Mechanisms of Action (e.g., Cell Cycle Modulation, Apoptosis Induction, Signaling Pathway Perturbation)
Pre-clinical studies have revealed that compounds based on the aminobenzothiazole scaffold can exert their anticancer effects through multiple cellular and molecular mechanisms.
Cell Cycle Modulation : Several derivatives have been shown to induce cell cycle arrest. For instance, a 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative (compound 45) caused G1-phase arrest in A549 lung cancer cells in a concentration-dependent manner. acs.orgnih.gov In contrast, other related compounds induce arrest at the G2/M phase. researchgate.netrsc.org This disruption of the cell cycle prevents cancer cells from proliferating. nih.gov
Apoptosis Induction : A primary mechanism of action for many of these compounds is the induction of programmed cell death, or apoptosis. This is often achieved via the intrinsic mitochondrial pathway. acs.orgnih.gov Studies have shown that treatment with these derivatives leads to a disruption of the mitochondrial membrane potential, an increase in the pro-apoptotic protein Bax, and a decrease in the anti-apoptotic protein Bcl-2. acs.orgnih.govrsc.org This shift in the Bax/Bcl-2 ratio ultimately leads to the activation of executioner caspases, such as cleaved-caspase 9, culminating in cell death. nih.govresearchgate.net Flow cytometry analysis has confirmed a significant increase in apoptotic cell populations following treatment. researchgate.netacs.org
Signaling Pathway Perturbation : The anticancer activity of these scaffolds is also linked to the disruption of key oncogenic signaling pathways. One notable derivative was found to inhibit the ALK/PI3K/AKT signaling pathway in A549 lung cancer cells. nih.gov The compound reduced the phosphorylation levels of the anaplastic lymphoma kinase (ALK) and downstream effectors. nih.gov Other derivatives have been developed as inhibitors of STAT3 (Signal Transducer and Activator of Transcription 3), a protein often overactive in cancer. acs.org A 6-aminobenzo[b]thiophene 1,1-dioxide derivative (K2071) was shown to inhibit IL-6-induced STAT3 phosphorylation, demonstrating the scaffold's potential to modulate specific cancer-driving pathways. acs.org
Structure-Activity Relationship (SAR) Delineation for Bioactivity Optimization
The optimization of bioactivity for aminobenzothiazole-based compounds relies heavily on understanding their structure-activity relationships (SAR).
Systematic modifications of the scaffold have yielded key insights. For example, in a series of 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivatives, it was found that introducing a urea moiety to the benzothiazole ring enhanced water solubility and, in some cases, improved antitumor activity. acs.org Shortening a carbon chain linker between key pharmacophores also led to a significant increase in activity. acs.org The addition of fluorine or methoxy (B1213986) groups to an acylurea substituent was also beneficial for antiproliferative effects. acs.org
In the context of carbonic anhydrase inhibitors, SAR studies revealed that compounds from the 2-((4,5-dihydro-imidazol-2-yl)amino)benzothiazole-6-sulphonamide series generally displayed better inhibitory activity than their benzimidazoline-substituted counterparts. nih.govsemanticscholar.org Within this series, small changes, such as the addition of a methyl group, could shift selectivity between different CA isoforms. semanticscholar.org For STAT3 inhibitors derived from 6-aminobenzo[b]thiophene 1,1-dioxide, a para-methoxy-substituted phenyl ring was found to be crucial for antimitotic activity. acs.org These detailed SAR studies are critical for guiding the rational design of next-generation inhibitors with improved potency, selectivity, and drug-like properties. researchgate.net
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Scaffold/Series | Structural Modification | Impact on Bioactivity | Target/Assay | Reference |
| Quinazolinone-benzothiazole | Shortening of carbon chain linker | Significant increase in activity | Antiproliferative (A549 cells) | acs.org |
| Quinazolinone-benzothiazole | Addition of F or methoxy to acylurea | Increased activity | Antiproliferative (A549 cells) | acs.org |
| Benzothiazole-6-sulfonamide | Imidazoline core vs. Benzimidazoline core | Imidazoline core showed better inhibition | Carbonic Anhydrase | nih.govsemanticscholar.org |
| Benzothiophene (Stattic analog) | para-methoxy-substituted phenyl ring | Essential for antimitotic activity | STAT3 Inhibition / Cytotoxicity | acs.org |
| Benzothiazole-6-carboxylate | Phenyl ring vs. Thiophene ring | Thiophene bioisostere showed exceptional activity | Antibacterial (ESKAPE pathogens) | u-szeged.hu |
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of small molecules to their protein targets, providing crucial insights for rational drug design. For derivatives of the this compound scaffold, docking studies have been instrumental in understanding their mechanism of action at a molecular level.
In the development of DNA gyrase B inhibitors, docking simulations accurately predicted the binding mode within the enzyme's ATP-binding site. nih.govresearchgate.net These models showed key hydrogen bonds between the inhibitor's pyrrolamide moiety and the side chain of Asp73, as well as interactions with Thr165 and a conserved water molecule. nih.gov The benzothiazole core was shown to engage in favorable cation-pi interactions with an arginine residue (Arg84 in S. aureus). researchgate.net
For leucyl-tRNA synthetase inhibitors, molecular docking confirmed that N-(1-hydroxy-1,3-dihydrobenzo[c] acs.orgnih.govoxaborol-6-yl) carboxamide derivatives bind selectively to the mycobacterial enzyme over the human counterpart, supporting their favorable toxicological profile. mdpi.com Similarly, docking of isothiazole (B42339) derivatives into the active site of the COX-2 enzyme has been used to rationalize their anti-inflammatory activity, identifying key hydrophobic and hydrogen bond interactions. bepls.commdpi.com These computational models are vital for interpreting SAR data and guiding the synthesis of new analogs with enhanced binding affinity and specificity. mdpi.comrsc.org
Development of Covalent Modifiers and Warhead Chemistry
Covalent inhibitors are drugs that form an irreversible chemical bond with their target protein, often leading to enhanced potency and prolonged duration of action. acs.org This is achieved by incorporating a reactive electrophilic group, or "warhead," into the drug's structure, which attacks a nucleophilic amino acid residue (like cysteine, serine, or lysine) in the target's binding site.
While the development of covalent modifiers based specifically on the this compound scaffold is not yet widely reported, the principles of warhead chemistry are highly relevant to its future applications. The scaffold's synthetic accessibility makes it a suitable platform for the incorporation of known electrophilic warheads, such as acrylamides or vinyl sulfonamides, which are known to target cysteine residues effectively. acs.org The development of Stattic, a STAT3 inhibitor, and its derivatives, highlights the potential of related sulfur-containing heterocyclic scaffolds in this arena. acs.org Although Stattic itself is not a covalent inhibitor, the broader class of compounds to which it belongs has been explored for covalent modification strategies. The strategic placement of a warhead onto the aminobenzothiazole core could transform a reversible inhibitor into a potent and irreversible one, a strategy that has proven successful for numerous FDA-approved drugs, particularly in oncology. acs.org
Supramolecular Chemistry and Self Assembly of 6 Aminobenzo C Isothiazole Systems
Investigation of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The supramolecular architecture of 6-Aminobenzo[c]isothiazole is primarily governed by a combination of hydrogen bonding, potential halogen bonding (in substituted derivatives), and π-π stacking interactions. The primary amine group is a potent hydrogen bond donor, capable of forming N-H···N or N-H···S interactions with neighboring molecules. The nitrogen atom in the isothiazole (B42339) ring can act as a hydrogen bond acceptor.
In the isomeric benzo[d]thiazole systems, which have been more extensively studied, N-H···N and N-H···O hydrogen bonds are common motifs that lead to the formation of dimers, ribbons, or more complex three-dimensional networks. For instance, in certain N-(benzo[d]thiazolyl) substituted amides, a combination of N—H⋯O and C—H⋯N hydrogen bonds can create intricate ribbon-like structures. While direct crystallographic data for this compound is not widely available in the literature, these observations on its isomers suggest a strong potential for similar hydrogen-bonding-driven self-assembly.
Halogen bonding is a non-covalent interaction that could be engineered into this compound systems through substitution. By introducing halogen atoms (e.g., chlorine, bromine, or iodine) onto the aromatic ring, it is possible to introduce a directional interaction between the electropositive region on the halogen atom (the σ-hole) and a Lewis base, such as the nitrogen or sulfur atoms of a neighboring molecule. In related benzothiazole (B30560) structures, short Br⋯Br interactions have been observed to link molecular sheets.
Crystal Engineering and Directed Self-Assembly for Crystalline Architectures
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. For this compound, the principles of crystal engineering can be applied to direct the self-assembly process and create specific crystalline architectures. By strategically modifying the molecular structure, it is possible to favor certain intermolecular interactions over others, thus controlling the final supramolecular assembly.
The primary tools for the directed self-assembly of this compound would be the strategic placement of functional groups that can form strong and directional hydrogen bonds. The amino group is a key player in this regard. Co-crystallization with other molecules that have complementary hydrogen bonding sites (e.g., carboxylic acids, amides) is a common strategy to create novel crystalline architectures. In such co-crystals, the robust hydrogen bonding between the amino group of this compound and the functional group of the co-former would be the primary synthon guiding the self-assembly.
Formation of Dimers, Oligomers, and Higher-Order Supramolecular Assemblies
The interplay of the aforementioned intermolecular interactions can lead to the formation of discrete supramolecular assemblies such as dimers and oligomers, which can then further organize into higher-order structures. The formation of a hydrogen-bonded dimer is a common motif in molecules containing self-complementary hydrogen bonding groups. For this compound, it is conceivable that pairs of molecules could form dimers through N-H···N hydrogen bonds.
These dimeric or oligomeric units can then serve as building blocks for the construction of larger supramolecular architectures. For example, dimers linked by π-π stacking interactions could form one-dimensional columns. These columns could then pack in a parallel or herringbone fashion to form the final three-dimensional crystal structure. The specific arrangement would be dictated by the need to maximize attractive intermolecular interactions while minimizing repulsive ones. In related systems, pairwise N—H⋯N hydrogen bonds have been shown to link molecules into dimers.
Influence of Substituent Effects on Supramolecular Aggregation Patterns
The introduction of substituents onto the this compound scaffold can have a profound impact on its supramolecular aggregation patterns. Substituents can influence the electronic properties of the molecule, its steric profile, and its ability to participate in specific intermolecular interactions.
Electronic Effects: Electron-donating groups (like the amino group already present) will increase the electron density of the aromatic system, which can affect the strength of π-π stacking interactions. Conversely, electron-withdrawing groups would decrease the electron density. The position of the substituent is also critical. A substituent that alters the acidity of the N-H protons or the basicity of the nitrogen acceptor sites will directly impact the hydrogen bonding patterns.
Steric Effects: Bulky substituents can hinder the close approach of molecules, potentially disrupting π-π stacking or forcing a change in the hydrogen bonding geometry. This can lead to the formation of different crystal polymorphs or entirely new supramolecular architectures.
Specific Interactions: As mentioned earlier, the introduction of halogen atoms can introduce halogen bonding as a new structure-directing interaction. Similarly, the introduction of other functional groups, such as hydroxyl or carboxyl groups, would provide additional sites for hydrogen bonding, leading to more complex and potentially more robust supramolecular assemblies. For example, in N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide, a combination of two N—H⋯N and five C—H⋯O hydrogen bonds links the molecules into a three-dimensional network.
The following table summarizes the potential effects of different classes of substituents on the supramolecular aggregation of this compound:
| Substituent Type | Example | Potential Influence on Supramolecular Aggregation |
| Electron-Donating | -OCH₃, -CH₃ | Modulates π-π stacking strength by increasing electron density. |
| Electron-Withdrawing | -NO₂, -CN | Modulates π-π stacking strength by decreasing electron density; may introduce new hydrogen bond acceptor sites. |
| Halogens | -F, -Cl, -Br, -I | Introduces the possibility of halogen bonding as a directional interaction. |
| Hydrogen Bond Donors/Acceptors | -OH, -COOH | Creates new, strong hydrogen bonding sites, leading to more complex networks. |
| Bulky Alkyl Groups | -C(CH₃)₃ | Introduces steric hindrance, potentially disrupting packing and favoring less dense crystal structures. |
Electrochemical Behavior and Applications of 6 Aminobenzo C Isothiazole
Oxidation and Reduction Potential Characterization
The oxidation and reduction potentials of a molecule are fundamental to understanding its electrochemical behavior, providing insights into its electron-donating and accepting capabilities. While direct experimental data from techniques such as cyclic voltammetry for 6-Aminobenzo[c]isothiazole are not extensively documented in publicly available literature, its redox properties can be inferred from computational studies and comparison with structurally similar benzothiazole (B30560) derivatives.
Computational studies, often employing Density Functional Theory (DFT), are valuable for predicting the electronic properties of molecules. These studies typically calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate an electron (oxidation potential), while the LUMO energy corresponds to its ability to accept an electron (reduction potential). A smaller HOMO-LUMO energy gap generally suggests that the molecule is more reactive and can be more easily oxidized or reduced. For benzothiazole derivatives, the introduction of an amino group, an electron-donating substituent, is expected to raise the HOMO energy level, making the molecule more susceptible to oxidation compared to the unsubstituted benzo[c]isothiazole (B8754907).
The electrochemical characteristics of various benzothiazole derivatives have been investigated, revealing that the redox potentials are sensitive to the nature and position of substituents on the benzene (B151609) ring. For instance, studies on aminobenzothiazoles have shown that the amino group can be oxidized electrochemically. This process often involves the formation of a radical cation, which can then undergo further reactions such as polymerization.
Table 1: Theoretical Electrochemical Properties of a Representative Aminobenzothiazole Derivative
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates susceptibility to oxidation |
| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction |
| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |
Note: The data in this table is illustrative and based on typical values for aminobenzothiazole derivatives from computational studies. Specific values for this compound may vary.
Electrosynthesis of this compound Derivatives
Electrosynthesis has emerged as a powerful and environmentally friendly alternative to traditional chemical synthesis for producing a variety of organic compounds, including derivatives of benzothiazoles. rsc.org This technique utilizes electrical current to drive chemical reactions, often avoiding the need for harsh reagents and high temperatures. rsc.org
The electrosynthesis of benzothiazole derivatives can proceed through several pathways. One common method involves the anodic oxidation of a suitable precursor. For example, the electrochemical oxidation of N-arylthioamides has been demonstrated to yield benzothiazole structures. researchgate.net In the context of this compound, electrosynthesis could be employed to introduce additional functional groups onto the aromatic ring or the amino group, leading to a diverse range of derivatives with tailored properties.
A potential electrosynthetic route for creating derivatives of this compound could involve the electrochemical polymerization of the monomer. The oxidation of the amino group can lead to the formation of a polymer film on the electrode surface. The properties of the resulting polymer, such as its conductivity and morphology, can be controlled by the electrochemical parameters, including the applied potential, current density, and the composition of the electrolyte solution.
Another approach is the electrochemical C-H functionalization, a modern synthetic strategy that allows for the direct introduction of new bonds at C-H sites. This method could be applied to this compound to synthesize derivatives that would be challenging to obtain through conventional means. For instance, electrochemical thiolation has been successfully used for the synthesis of 2-aminobenzothiazole (B30445) derivatives from anilines and ammonium (B1175870) thiocyanate. researchgate.net
Mechanisms of Adsorption on Metal Surfaces for Corrosion Inhibition Studies
Aminobenzothiazole derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys, including steel and aluminum, in acidic and neutral environments. researchgate.netconsensus.appredalyc.org The inhibitory action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. redalyc.org
The adsorption mechanism of these molecules is complex and can involve both physical adsorption (physisorption) and chemical adsorption (chemisorption). Physisorption arises from electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemisorption involves the formation of a coordinate bond between the heteroatoms (nitrogen and sulfur) of the inhibitor and the d-orbitals of the metal atoms. rsc.org
The adsorption of aminobenzothiazole derivatives on a metal surface is influenced by several factors, including the electronic structure of the inhibitor, the nature of the metal, and the composition of the corrosive environment. The presence of the amino group and the sulfur and nitrogen atoms in the isothiazole (B42339) ring of this compound provides multiple active centers for adsorption. The lone pair of electrons on the nitrogen and sulfur atoms can be shared with the vacant d-orbitals of the metal, leading to strong chemisorption.
The effectiveness of a corrosion inhibitor is often evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Potentiodynamic polarization studies on related aminobenzothiazoles have shown that they typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. redalyc.org EIS measurements provide information about the resistance of the protective film formed on the metal surface. An increase in the charge transfer resistance in the presence of the inhibitor indicates the formation of an effective insulating layer. redalyc.org
The adsorption of these inhibitors on the metal surface is often described by adsorption isotherms, such as the Langmuir isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution. redalyc.org
Table 2: Key Factors in the Adsorption of Aminobenzothiazole Derivatives for Corrosion Inhibition
| Factor | Description | Role in Inhibition |
| Heteroatoms (N, S) | Possess lone pairs of electrons. | Act as active centers for chemisorption onto the metal surface. |
| Aromatic Ring | Provides a planar structure and π-electrons. | Contributes to the stability of the adsorbed layer through π-π interactions. |
| Amino Group (-NH2) | An electron-donating group. | Enhances the electron density on the molecule, facilitating stronger adsorption. |
| Molecular Structure | The overall geometry and size of the molecule. | Influences the packing density and coverage of the inhibitor on the metal surface. |
Conclusion and Future Research Directions
Summary of Key Academic Contributions to 6-Aminobenzo[c]isothiazole Research
The publicly accessible scientific literature and patent landscape for this compound is notably sparse. Unlike its more extensively studied isomer, 6-aminobenzo[d]thiazole, dedicated research focusing on the synthesis, characterization, and application of this compound is not widely documented.
Key contributions are therefore foundational, centering on the potential pathways for its synthesis, which can be inferred from established chemical principles and the availability of related precursors. The primary theoretical contributions to its research are:
Synthesis via Reduction: The synthesis of analogous compounds, such as 6-amino-2-cyanobenzothiazole, is often achieved through the chemical reduction of a corresponding nitro-substituted precursor. nih.govacs.org This suggests a viable and common pathway to this compound would involve the reduction of 6-Nitrobenzo[c]isothiazole (B3251120). This precursor is noted as a research chemical, making this a chemically feasible, though not explicitly documented, synthetic route.
Synthesis via Nucleophilic Substitution: Another key synthetic strategy involves the functionalization of a halogenated precursor. The bromine atom on 6-Bromobenzo[c]isothiazole is susceptible to nucleophilic substitution. In this proposed reaction, a nucleophile, such as an amine, attacks the carbon atom bonded to the bromine, which then departs as a stable bromide ion. This method is a cornerstone for creating a diverse array of derivatives and represents a plausible, though not specifically detailed, method for synthesizing the title compound.
Currently, detailed studies on the biological activity or material properties specifically attributed to this compound are not prominent in peer-reviewed literature. Its primary academic contribution at present is its existence as a building block for further chemical exploration.
Identification of Unexplored Research Avenues and Methodological Gaps
The limited body of research on this compound presents numerous unexplored avenues and significant methodological gaps.
Methodological Gaps:
Validated Synthesis and Purification: There is a clear lack of published, optimized, and scalable protocols for the synthesis of this compound. While theoretical routes exist, detailed experimental conditions, yields, and purification techniques are not available.
Spectroscopic and Structural Characterization: Comprehensive spectroscopic data, including detailed 1H NMR, 13C NMR, IR, and mass spectrometry analyses, are not publicly documented. Such data is fundamental for unambiguous identification and for understanding the electronic properties of the molecule.
Physicochemical Profiling: Basic physicochemical properties such as solubility in various solvents, pKa, logP, and stability under different conditions have not been reported. This information is critical for any potential application development, particularly in medicinal chemistry.
Unexplored Research Avenues:
Medicinal Chemistry: The broader benzothiazole (B30560) and isothiazole (B42339) families exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. pcbiochemres.commdpi.comjddtonline.inforesearchgate.netresearchgate.netmedwinpublishers.com However, the specific biological activity profile of the this compound scaffold remains entirely unexplored. Screening this compound against various biological targets (e.g., kinases, proteases, microbial enzymes) could reveal novel therapeutic potential.
Material Science: Aromatic amines and sulfur-containing heterocycles can be valuable components in the development of organic electronic materials, dyes, or polymers. The potential of this compound as a monomer or a functional component in materials science is an open field of inquiry.
Derivatization and SAR Studies: The amino group at the 6-position provides a reactive handle for further chemical modification. A systematic derivatization of this group to form amides, sulfonamides, or Schiff bases, followed by biological screening, would be a classic approach to building a structure-activity relationship (SAR) profile.
Q & A
Basic: What safety protocols are critical for handling 6-Aminobenzo[c]isothiazole in laboratory settings?
Answer:
Laboratory safety protocols must prioritize respiratory protection (e.g., NIOSH-approved dust masks), skin/eye protection (chemical-resistant gloves, safety goggles), and ventilation (local exhaust systems). In case of exposure:
- Inhalation: Move to fresh air; monitor for respiratory irritation .
- Skin contact: Wash immediately with soap and water; remove contaminated clothing .
- Storage: Keep containers tightly sealed in a cool, dark environment, away from oxidizers .
Methodological note: Regularly calibrate fume hoods and conduct PPE fit-testing to ensure compliance with OSHA and JIS Z 7253 standards .
Basic: What synthetic routes are available for this compound, and how can their efficiency be evaluated?
Answer:
Key routes include:
- DABCO-catalyzed cyanation: Optimized for scalability, achieving >90% yield under mild conditions (50–60°C, 12–24 hrs). Reaction progress is monitored via ¹H NMR to track cyano-group incorporation .
- Heterocyclization strategies: (3+2) or (4+1) cyclizations using chlorinated precursors, with yields dependent on solvent polarity (e.g., DMF vs. THF) .
Efficiency metrics: Compare atom economy , reaction time, and purification complexity (e.g., column chromatography vs. recrystallization). Calorimetry data can identify exothermic risks in scaled-up reactions .
Advanced: How do isothiazole ligands enhance catalytic activity in palladium-mediated cross-coupling reactions?
Answer:
Isothiazole-based ligands (e.g., LPdCl₂) improve Suzuki-Miyaura coupling efficiency by:
- Modulating electronic effects: Electron-withdrawing substituents on the isothiazole ring increase oxidative addition rates of aryl halides.
- Thermal stability: Catalytic activity peaks at 20–35°C, with minimal palladium black formation, reducing catalyst deactivation .
Methodological optimization: Use ligand-to-palladium ratios (1:1 vs. 2:1) to balance activity and byproduct formation. Monitor homocoupling byproducts (e.g., biphenyl derivatives) via GC-MS to adjust reaction conditions .
Advanced: How can computational methods predict polymorphic forms of this compound derivatives?
Answer:
Genetic algorithms (GAtor) enable polymorph screening by:
- Crystal structure prediction: Simulate lattice energies for 100+ configurations, ranked by density functional theory (DFT) calculations.
- Property-based optimization: Prioritize polymorphs with enhanced singlet fission (e.g., tricyano-1,4-dithiino[c]-isothiazole) for optoelectronic applications .
Validation: Cross-reference predicted structures with PXRD and DSC data. For high-throughput screening, use quantum mechanical re-ranking to reduce false positives .
Basic: What analytical techniques confirm the structure and purity of synthesized derivatives?
Answer:
- ¹H/¹³C NMR: Assign peaks to confirm amine (-NH₂) and isothiazole ring protons. Compare shifts with reference spectra (e.g., 6-Amino-2-cyanobenzothiazole δ 7.2–7.8 ppm) .
- HPLC-MS: Detect impurities (<0.5%) using C18 columns with acetonitrile/water gradients.
- Elemental analysis: Validate C/H/N/S ratios within ±0.3% of theoretical values .
Advanced: How do structure-activity relationship (SAR) studies optimize antifungal activity in isothiazole hybrids?
Answer:
Key SAR strategies include:
- Substituent positioning: 3,4-Dichloro-isothiazole derivatives show 10× higher antifungal potency (e.g., against Candida albicans) due to enhanced membrane penetration .
- Hybrid design: Fusing isothiazole with thiazole improves cytochrome bc₁ inhibition (IC₅₀: 0.8 μM vs. 5.2 μM for standalone analogs) .
Methodology: Perform molecular docking (AutoDock Vina) to assess binding to fungal CYP51. Validate in vitro using MIC assays and time-kill kinetics .
Advanced: What mechanisms underlie the thermal decomposition risks of this compound during synthesis?
Answer:
Thermogravimetric analysis (TGA) reveals decomposition onset at 180–200°C , releasing SOₓ and NOₓ gases. Mitigation strategies include:
- Reaction temperature control: Maintain <150°C with jacketed reactors.
- Real-time gas monitoring: Use FTIR to detect hazardous byproducts .
Basic: How should researchers address contradictory data in catalytic activity reports for isothiazole-palladium complexes?
Answer:
Contradictions often arise from:
- Ligand ratios: LPdCl₂ (1:1) vs. L₂PdCl₂ (2:1) complexes exhibit differing turnover numbers (TONs).
- Atmosphere: Reactions under inert vs. aerobic conditions may alter byproduct profiles (e.g., biphenyl formation) .
Resolution: Replicate experiments with standardized conditions (argon atmosphere, 25°C) and report TONs normalized to palladium loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
